molecular formula C7H6O4S B094485 3-Sulfinobenzoic acid CAS No. 15451-00-0

3-Sulfinobenzoic acid

Cat. No. B094485
CAS RN: 15451-00-0
M. Wt: 186.19 g/mol
InChI Key: UZEGQEQFRRYLRK-UHFFFAOYSA-N
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Description

3-Sulfinobenzoic acid is a chemical compound with the formula C7H6O4S. It has a molecular weight of 186.18 . It is also known as Benzoic Acid, 3-Sulfino- .


Molecular Structure Analysis

The molecular structure of 3-Sulfinobenzoic acid is based on InChI annotation from IUCLID reference substances database and stored in the ECHA database .


Chemical Reactions Analysis

While specific chemical reactions involving 3-Sulfinobenzoic acid are not detailed in the search results, it’s important to note that sulfinate groups can act as bridging groups in complex structures .


Physical And Chemical Properties Analysis

3-Sulfinobenzoic acid is a powder with a melting point of 197-198 degrees Celsius . It is stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

  • Organic Synthesis Applications:

    • Sulfonylating Agents : 3-Sulfinobenzoic acid derivatives have been used as efficient sulfonylating agents in organic synthesis. For example, sulfonylbenzotriazoles derived from N-chlorobenzotriazole and sulfinic acid salts have been synthesized and used in reactions with various primary and secondary aliphatic amines to yield sulfonamides (Katritzky et al., 2004).
    • Synthesis of Organosulfur Compounds : Direct conversion of strong, aliphatic C(sp3)-H bonds into alkyl sulfinic acids has been achieved using decatungstate photocatalysis, demonstrating 3-Sulfinobenzoic acid's potential in the synthesis of complex sulfur-containing products (Sarver et al., 2021).
  • Material Science Applications:

    • Supramolecular Complexes : 3-Sulfinobenzoic acid has been used in the synthesis of Zn(II)/Cd(II) supramolecular complexes, exhibiting interesting luminescent properties and forming various structural motifs, useful in material science (Wang et al., 2012).
  • Biochemical Applications:

    • Enzymatic Studies : 3-Sulfinobenzoic acid analogs, like 3-sulfinopropionic acid, have been isolated and synthesized for studies in enzymatic reactions and biochemistry (Jollés-Bergeret, 1974).
    • Protein Sulfenic Acid Traps : Strained cycloalkynes as new protein sulfenic acid traps have been developed, which react efficiently with sulfenic acids, potentially derived from 3-Sulfinobenzoic acid or its analogs, to yield stable products (Poole et al., 2014).
  • Environmental Applications:

    • Sensors for Organic Compounds : TiO2-Au nanoparticles have been developed as sensors for 3-mercaptopropionic acid, a compound related to 3-Sulfinobenzoic acid, demonstrating the compound's potential use in environmental monitoring (Montoya‐Villegas et al., 2019).

Safety And Hazards

The safety information for 3-Sulfinobenzoic acid includes several hazard statements: H302, H315, H318, H319, H335 . These correspond to various hazards, including harmful if swallowed, causes skin irritation, causes serious eye damage, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

3-sulfinobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6O4S/c8-7(9)5-2-1-3-6(4-5)12(10)11/h1-4H,(H,8,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZEGQEQFRRYLRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20620461
Record name 3-Sulfinobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20620461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Sulfinobenzoic acid

CAS RN

15451-00-0
Record name 3-Sulfinobenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15451-00-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Sulfinobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20620461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzoic acid, 3-sulfino
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
JP Danehy, KN Parameswaran - The Journal of Organic …, 1968 - ACS Publications
… evaporated to dryness under reduced pressure to give 65 and 33% yields, respectively, of 3-sulfinobenzoic acid, melting at 162-164, and of 2-sulfinobenzoic acid,melting at 140-150 dec…
Number of citations: 48 pubs.acs.org
JA Vervynckt - 2009 - digitalcommons.wku.edu
… To a solution of 4-fluoro-3-sulfinobenzoic acid (9) (2.00 g, 9.80 mmol) in H2O (10.0 mL) at room temperature was added NaOH (0.891 g, 22.28 mmol) to achieve pH = 10. Solvent was …
Number of citations: 5 digitalcommons.wku.edu
CA Bunton, B Nayak, C O'Connor - The Journal of Organic …, 1968 - ACS Publications
The alkaline hydrolyses of benzamide and N-methylbenzamide, but not of,-dimethylbenzamide, are accompanied by extensive oxygen exchange between water and the amide. The …
Number of citations: 70 pubs.acs.org

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